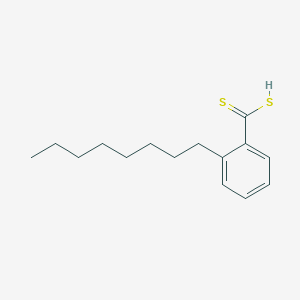![molecular formula C18H20O B14188199 2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene CAS No. 846016-61-3](/img/structure/B14188199.png)
2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to the indene moiety. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene typically involves the reaction of 4-ethoxybenzyl chloride with indene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etazene: N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: .
Uniqueness
2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl group and indene core make it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
846016-61-3 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
2-[(4-ethoxyphenyl)methyl]-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C18H20O/c1-2-19-18-9-7-14(8-10-18)11-15-12-16-5-3-4-6-17(16)13-15/h3-10,15H,2,11-13H2,1H3 |
Clé InChI |
WDWSGKXXAKJZGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)
![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)




![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)


![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)

